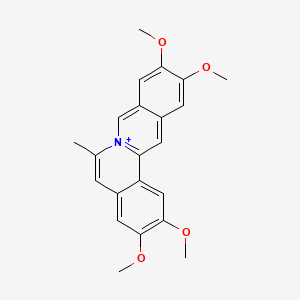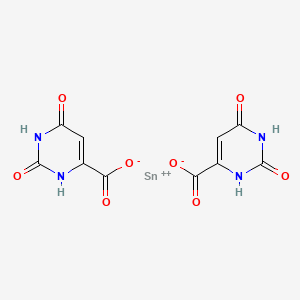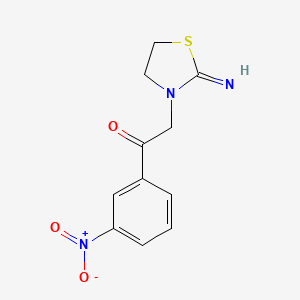
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- typically involves the alkylation of benzanthracene derivatives. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism by which Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- exerts its effects involves its interaction with cellular DNA. It forms adducts with DNA, leading to mutations and potentially causing carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: A parent compound without the methyl groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with similar structure but different reactivity.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Uniqueness
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. The presence of methyl groups at the 7 and 12 positions enhances its ability to form DNA adducts, making it a potent mutagen and carcinogen .
Propriétés
Numéro CAS |
53306-07-3 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
7,12-dimethyl-6H-benzo[a]anthracen-5-one |
InChI |
InChI=1S/C20H16O/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-10H,11H2,1-2H3 |
Clé InChI |
YNKAOVOSTOOTOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(=O)C3=CC=CC=C3C2=C(C4=CC=CC=C14)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















